Enantioselective SCX Chromatography Performance
A sulfodipeptide-derived strong cation-exchange (SCX) chiral stationary phase bearing 2-amino-3,3-dimethylbutane sulfonic acid as the terminal moiety resolved ca. 40% of tested basic chiral solutes (including sympathomimetics and β-blockers) with baseline separation, whereas a more rigid analog based on 2-pyrrolidinemethane sulfonic acid resolved only 10–20% of the same solutes under identical nonaqueous capillary electrochromatography (CEC) conditions [1].
| Evidence Dimension | Percentage of chiral base solutes baseline-resolved (resolution >1.5) |
|---|---|
| Target Compound Data | ca. 40% of tested solutes resolved |
| Comparator Or Baseline | N-[N-(4-Allyloxy-3,5-dichlorobenzoyl)-leucyl]-2-pyrrolidinemethane sulfonic acid selector: 10–20% resolved |
| Quantified Difference | Approximately 2–4 fold higher resolution coverage (absolute difference ≥20 percentage points) |
| Conditions | Nonaqueous capillary electrochromatography (CEC) on thiol-modified silica (3.5 µm), 100 µm I.D. capillary |
Why This Matters
Procurement of the 2-amino-3,3-dimethylbutane-derived selector directly determines whether a broad-spectrum chiral separation method can be achieved, making the compound an indispensable component for analytical laboratories developing high-coverage enantioselective assays.
- [1] Hebenstreit D, Bicker W, Lämmerhofer M, Lindner W. Novel enantioselective strong cation exchangers based on sulfodipeptide selectors: evaluation for enantiomer separation of chiral bases by nonaqueous capillary electrochromatography. Electrophoresis. 2004;25(2):277-89. View Source
